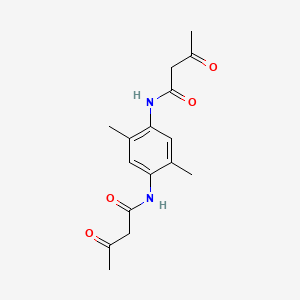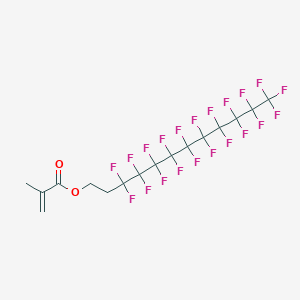
2-(Perfluorodecyl)ethyl methacrylate
Vue d'ensemble
Description
2-(Perfluorodecyl)ethyl methacrylate (2-PFDEMA) is a highly fluorinated monomer which has been used in various scientific and industrial applications. It is a hydrophobic monomer that can be used to form polymers with a wide range of properties. 2-PFDEMA has been used in the synthesis of polymers for use in biomedical, optical, and electronic materials. It is also used as a surfactant and lubricant in the production of paints, coatings, and adhesives.
Applications De Recherche Scientifique
2-(Perfluorodecyl)ethyl methacrylate: Scientific Research Applications
Polymerization for Fluorinated Latexes: 2-(Perfluorodecyl)ethyl methacrylate is used in the preparation of fluorinated latexes through polymerization of miniemulsions. These latexes have unique properties due to the fluorinated monomers, which contribute to chemical inertness and good wear resistance .
Kinetic Studies in Copolymerization: This compound is involved in kinetic studies of copolymerization with other monomers like methyl methacrylate. Researchers use quantum chemistry as an alternative to experimental methods to investigate these kinetics, which can lead to the development of new polymeric materials .
Environmental Studies: It has been identified as one of the pollutants in environmental studies, such as those conducted on the Great Lakes. Understanding its behavior and impact on ecosystems is crucial for environmental protection efforts .
Chemical Syntheses: The compound can undergo addition reactions with a wide variety of organic and inorganic compounds, making it a useful feedstock for chemical syntheses .
Protective Coatings Development: Derivatives of this compound, such as poly (TFEMA), can be used in the development of acrylic protective coatings due to their properties like low dielectric constant and resistance to wear .
Mécanisme D'action
Target of Action
It is known that this compound is primarily used in the coatings and plastics industry as a monomer or component of copolymers .
Mode of Action
It is known to contribute to the formation of polymers with excellent heat resistance, chemical corrosion resistance, and low surface energy .
Biochemical Pathways
Its primary function is in the formation of polymers with specific properties .
Result of Action
The result of the action of 2-(Perfluorodecyl)ethyl methacrylate is the formation of polymers with excellent stability against temperature and chemicals. These polymers also exhibit low surface energy, making them suitable for use in coatings .
Action Environment
The action of 2-(Perfluorodecyl)ethyl methacrylate can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its polymerization process may be affected by the temperature and the presence of a catalyst .
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F21O2/c1-5(2)6(38)39-4-3-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHLOOOXLDQLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2OC(O)C(CH3)=CH2, C16H9F21O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062204 | |
| Record name | 10:2 Fluorotelomer methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorodecyl)ethyl methacrylate | |
CAS RN |
2144-54-9 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10:2 Fluorotelomer methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(perfluorodecyl)ethyl methacrylate in the ternary copolymer system described in the research?
A1: In the research, 2-(perfluorodecyl)ethyl methacrylate (FF10EMA) is a key component of a ternary comb copolymer system designed for DNA adsorption. The copolymer, synthesized via radical polymerization, also includes 2-vinyl-4, 6-diamino-1, 3, 5-triazine (VDAT) and octadecyl acrylate (OA) [, ]. The FF10EMA, with its fluorinated side chain, likely contributes to the phase separation behavior of the copolymer at the air/water interface, influencing the formation of specific domains that are crucial for DNA interaction and organization.
Q2: How does the structure of the ternary copolymer, including 2-(perfluorodecyl)ethyl methacrylate, affect DNA aggregation?
A2: The research demonstrates that the ternary copolymer, incorporating 2-(perfluorodecyl)ethyl methacrylate, acts as a template for DNA adsorption and influences the aggregation behavior of DNA molecules [, ]. The specific arrangement of hydrogenated domains (40-50 nm) within the copolymer film, likely influenced by the presence of FF10EMA, guides the formation of DNA segment domains (100-200 nm). This organized structure leads to the formation of DNA aggregates with a uniform aggregation number, as observed through the red-shifted and sharper fluorescence emission bands compared to DNA in solution. This suggests that the controlled environment created by the copolymer film, including the contribution of FF10EMA, promotes specific DNA-DNA interactions leading to controlled aggregation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



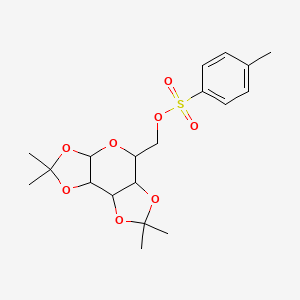
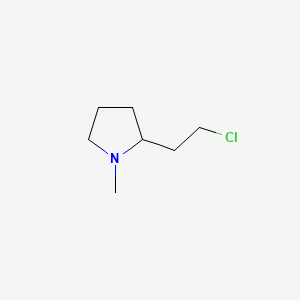
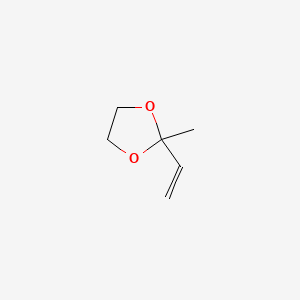

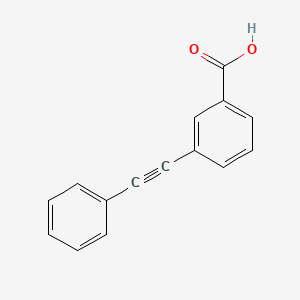
![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)
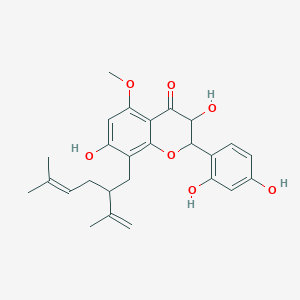
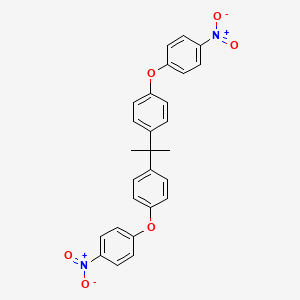
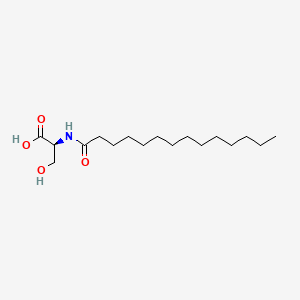
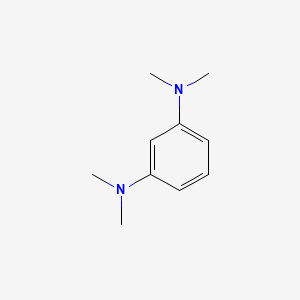
![Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione](/img/structure/B1585388.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1585389.png)
